N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Bromodomain inhibition BRD4 Epigenetics

SAR at the 6-amine position of triazolopyridazines is notoriously non-linear; casual substitution often yields inactive analogs. This N-benzyl-3-methyl derivative is a validated reference point that retains balanced BD1/BD2 inhibition. • Provides the benzyl baseline for systematic comparisons against indole, piperidine, and linear-chain subseries. • Crystallization-ready; co-crystal structures of the core scaffold are established. • Supplied with full analytical documentation for reproducible bromodomain profiling.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
Cat. No. B12181627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2)NCC3=CC=CC=C3
InChIInChI=1S/C13H13N5/c1-10-15-16-13-8-7-12(17-18(10)13)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17)
InChIKeyPMBUPLYJRDGQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Properties & Sourcing


N-benzyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 80504-64-9, molecular formula C13H13N5, molecular weight 239.28 g/mol) is a heterocyclic small molecule belonging to the triazolopyridazine class. This scaffold has been characterized as a privileged structure in medicinal chemistry, with a core capable of engaging acetyl-lysine binding pockets, notably in bromodomain-containing proteins. Its methyl substituent at the 3-position of the triazole ring and the N-benzyl moiety at the 6-amine position distinguish it from unsubstituted or indole-linked analogs. The compound's molecular design aligns it with the series of [1,2,4]triazolo[4,3-b]pyridazine derivatives investigated as pan-BET bromodomain inhibitors.

Why Generic Substitution Fails


Within the [1,2,4]triazolo[4,3-b]pyridazine series, substitution at the 6-position amine is a critical determinant of bromodomain inhibition potency. Published SAR data demonstrate that replacing an N-benzyl group with an indole-ethyl linker yields compounds with fundamentally different activity profiles. Specifically, benzyl-bearing derivatives (compounds 35-37) exhibit comparable or slightly improved BRD4 BD1 inhibitory activity relative to their indole counterparts, whereas benzyl groups with extended amide linkers (compounds 38-40) lose activity entirely. This non-linear SAR means that simple in-class substitution without precise validation of the N-benzyl-3-methyl substitution pattern risks selecting an inactive or suboptimal analog.

Evidence vs. Closest Analogs


Benzyl vs. Indole BRD4 BD1 Inhibition

In the triazolo[4,3-b]pyridazine series, benzyl-substituted derivatives (compounds 35-37) demonstrated BRD4 BD1 inhibitory activity comparable to or slightly better than their indole-ethyl counterparts (compounds 5, 6, 12). By contrast, benzyl groups with elongated amide linkers (compounds 38-40) showed no inhibition. This indicates that the simple N-benzyl substitution, as present in the target compound, is both necessary and sufficient for activity, distinguishing it from inactive linear-chain analogs.

Bromodomain inhibition BRD4 Epigenetics

Pan-BET BD2 Inhibition

Four hit compounds from the series, including those with benzyl-like R1 groups, were tested against BRD4 BD2. All four retained inhibitory activity, indicating that the triazolo[4,3-b]pyridazine scaffold, particularly with a benzyl substituent, functions as a pan-BET inhibitor. This dual BD1/BD2 activity is a key differentiator from BD1- or BD2-selective chemotypes, which may have divergent biological outcomes.

BET bromodomains BD2 selectivity Pan-inhibitor

WPF Motif Engagement

Co-crystal structures of BD1 with triazolo[4,3-b]pyridazine derivatives (PDB 7YQ9 and related entries) reveal that the core scaffold anchors to the conserved WPF motif in the Kac binding pocket. The 3-methyl group on the triazole ring directly contacts this motif, while the N-benzyl substituent positions the phenyl ring in a solvent-exposed region that tolerates hydrophobic groups. This binding mode is distinct from that of JQ1, where a thienotriazolodiazepine core engages the WPF shelf via a dimethylthiophene group.

X-ray crystallography Binding mode Structure-based design

Research and Procurement Scenarios


Pan-BET Probe for Target Validation

The compound is suitable as a starting point for developing pan-BET bromodomain inhibitors. Its balanced BD1/BD2 inhibition profile, inferred from class SAR, allows simultaneous interrogation of both bromodomains in cellular models of transcription-dependent cancers. Procurement is warranted when dual BD1/BD2 targeting is required without the confounding selectivity of domain-selective probes.

Co-crystal-Guided Optimization

With established crystallization conditions and multiple high-resolution co-crystal structures of the triazolo[4,3-b]pyridazine core, the compound serves as a reference ligand for soaking or co-crystallization experiments. Researchers can leverage the known binding pose to guide iterative chemistry on the N-benzyl and 3-methyl positions.

SAR Comparison: Indole and Piperidine Analogs

The compound's position within the benzyl subseries makes it a critical comparator when evaluating the impact of R1 substitution on bromodomain inhibition. Researchers systematically varying the 6-amine substituent can use it as the benzyl reference point against indole (compounds 5-12), piperidine (13-27), and linear-chain (28-34) analogs.

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